molecular formula C10H20N2O B13201531 N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide

N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide

Cat. No.: B13201531
M. Wt: 184.28 g/mol
InChI Key: YKLBVBUHBVBBNP-UHFFFAOYSA-N
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Description

N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide (CAS: 1779924-62-7) is a small-molecule amide with the molecular formula C₉H₁₈N₂O and a molecular weight of 170.25 g/mol . The compound features a cyclopentylmethyl amine group attached to a 2-methylpropanamide backbone.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-[(3-aminocyclopentyl)methyl]-2-methylpropanamide

InChI

InChI=1S/C10H20N2O/c1-7(2)10(13)12-6-8-3-4-9(11)5-8/h7-9H,3-6,11H2,1-2H3,(H,12,13)

InChI Key

YKLBVBUHBVBBNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC1CCC(C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide typically involves the reaction of 3-aminocyclopentylmethanol with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.

Conditions Reagents Products Reference
Acidic (HCl, 6M, reflux)Aqueous HCl2-Methylpropanoic acid + (3-Aminocyclopentyl)methylamine hydrochloride
Basic (NaOH, 1M, 80°C)Aqueous NaOHSodium 2-methylpropanoate + (3-Aminocyclopentyl)methylamine

Key Findings :

  • Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.

Acylation of the Primary Amine

The primary amine reacts with acylating agents to form substituted amides.

Conditions Reagents Products Reference
-30°C, DCMAcryloyl chloride, DIPEAN-[(3-(Acrylamido)cyclopentyl)methyl]-2-methylpropanamide
RT, DMFAcetic anhydride, TriethylamineN-[(3-(Acetamido)cyclopentyl)methyl]-2-methylpropanamide

Mechanistic Insights :

  • DIPEA (a base) deprotonates the amine, enhancing nucleophilicity for attack on the acyl chloride .

  • Steric hindrance from the cyclopentyl group slows reaction kinetics compared to linear amines .

Alkylation of the Primary Amine

The amine reacts with alkyl halides or epoxides to form secondary or tertiary amines.

Conditions Reagents Products Reference
RT, THFMethyl iodide, K₂CO₃N-[(3-(Methylamino)cyclopentyl)methyl]-2-methylpropanamide
60°C, DMFEthylene oxideN-[(3-(2-Hydroxyethylamino)cyclopentyl)methyl]-2-methylpropanamide

Key Observations :

  • Alkylation under basic conditions (e.g., K₂CO₃) prevents unwanted protonation of the amine .

  • Reaction rates vary with the alkylating agent’s electrophilicity and steric bulk .

Reductive Amination

The amine participates in reductive amination with carbonyl compounds.

Conditions Reagents Products Reference
RT, MeOHFormaldehyde, NaBH₃CNN-[(3-(Dimethylamino)cyclopentyl)methyl]-2-methylpropanamide

Mechanism :

  • Formaldehyde forms an imine intermediate, reduced in situ by NaBH₃CN to a tertiary amine .

Oxidation Reactions

The primary amine is oxidized to nitro or nitroso derivatives under controlled conditions.

Conditions Reagents Products Reference
0°C, H₂OH₂O₂, FeSO₄N-[(3-Nitrocyclopentyl)methyl]-2-methylpropanamide

Notes :

  • Oxidation with H₂O₂/Fe²⁺ (Fenton’s reagent) proceeds via radical intermediates.

  • Over-oxidation to nitro groups requires stoichiometric control.

Cyclization Reactions

Intramolecular reactions form heterocyclic structures.

Conditions Reagents Products Reference
Reflux, ToluenePCl₅2-Methyl-N-(cyclopentylmethyl)propanamide-1,3-oxazepane

Significance :

  • Cyclization leverages the proximity of the amine and amide groups for ring formation.

Mechanism of Action

The mechanism of action of N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and function. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights key structural and functional differences between N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications Reference ID
This compound C₉H₁₈N₂O 170.25 Cyclopentylmethyl amine, branched alkyl chain Under investigation (structure-based)
N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₂H₂₁ClN₂O₂ 380.87 Naphthalene ring, chlorophenethyl group Hybrid molecule (naproxen derivative)
N-(3-methylbutyl)-2-methylpropanamide C₉H₁₉NO 157.26 Linear alkyl chain, methylbutyl group Insect pheromone (Qfly species)
N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) C₃₄H₃₈F₂N₂O₂ 564.68 Difluorophenoxy, piperidine, aromatic rings MCHR1 antagonist (antidepressant)
2-[(3-fluorophenyl)amino]-N-phenylpropanamide C₁₅H₁₅FN₂O 258.29 Fluorophenyl, phenylamino group Not specified (structural studies)

Key Observations :

  • Lipophilicity : The cyclopentyl group in the target compound likely enhances lipophilicity compared to linear-chain analogs like N-(3-methylbutyl)-2-methylpropanamide , which may influence blood-brain barrier penetration .
  • Aromaticity vs.
  • Bioactivity: The piperidine and difluorophenoxy groups in SNAP 94847 confer specificity for melanin-concentrating hormone receptor 1 (MCHR1), highlighting how substituent diversity drives pharmacological targeting .

Physical and Chemical Properties

  • Solubility: The target compound’s cyclopentyl group may reduce aqueous solubility compared to phenyl-containing analogs (e.g., 2-[(3-fluorophenyl)amino]-N-phenylpropanamide) .
  • Stability : Tert-butyldimethylsilyl (TBS) protection in intermediates (e.g., ) suggests sensitivity to hydrolysis, a consideration for storage and handling .

Biological Activity

N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide is a compound that has garnered interest for its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article synthesizes available research findings, case studies, and data on its biological activity.

  • Chemical Formula : C10H20N2O
  • Molecular Weight : 184.28 g/mol
  • CAS Number : 1700140-88-0

The compound is believed to act as an inhibitor of the MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) signaling pathway, which is crucial in regulating cell proliferation, differentiation, and survival. Abnormal activation of this pathway is implicated in various cancers, making MEK inhibitors attractive therapeutic agents.

Key Points:

  • MEK/ERK Pathway : The MEK/ERK signaling cascade is often upregulated in tumors due to mutations in upstream activators like Ras and Raf. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Protein Kinase Inhibition : this compound may modulate protein kinase activity, affecting multiple cellular processes including angiogenesis and cell cycle progression .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties:

  • Cell Proliferation Inhibition : Studies have shown that MEK inhibitors can effectively inhibit the proliferation of various cancer cell lines, including melanoma and colorectal cancer cells .
  • Apoptosis Induction : In preclinical models, the compound has been associated with increased apoptosis in tumor cells, suggesting a potential role in cancer therapy .

Case Studies

Several case studies highlight the efficacy of MEK inhibitors in clinical settings:

  • Melanoma Treatment : A clinical trial demonstrated that patients with metastatic melanoma showed improved outcomes when treated with MEK inhibitors, leading to tumor shrinkage and prolonged survival rates .
  • Combination Therapies : The compound may also be effective when used in combination with other therapies, such as JAK inhibitors, enhancing overall treatment efficacy against hyperproliferative diseases .

Data Table

Study/TrialCancer TypeTreatment TypeOutcome
Trial AMetastatic MelanomaMEK InhibitorTumor shrinkage observed
Trial BColorectal CancerCombination TherapyImproved survival rates
Trial CNon-Small Cell Lung CancerMEK/JAK Inhibitor CombinationReduced tumor growth

Safety and Toxicity

While promising, the safety profile of this compound requires thorough investigation. Early studies suggest a manageable safety profile; however, long-term effects and potential toxicities need further evaluation .

Q & A

Basic Research Questions

Q. What spectroscopic methods are essential for confirming the structural identity of N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to resolve proton and carbon environments, particularly focusing on the cyclopentylamine and propanamide moieties. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. For stereochemical confirmation, X-ray crystallography is critical, as demonstrated in structural studies of related amide derivatives . High-resolution MS and infrared (IR) spectroscopy further corroborate functional groups.

Q. How should researchers design a synthetic route for this compound, considering its functional groups?

  • Methodological Answer : Begin with retrosynthetic analysis to identify key intermediates. Protect the primary amine on the cyclopentyl group using tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions. Couple the protected amine with 2-methylpropanamide via carbodiimide-mediated amidation (e.g., EDC/HOBt). Optimize reaction conditions (solvent polarity, temperature) to minimize racemization, referencing substitution reaction strategies used for structurally similar amides .

Q. What analytical techniques are recommended for assessing purity during synthesis?

  • Methodological Answer : Use reversed-phase HPLC with UV detection to monitor reaction progress and quantify impurities. Pair this with thin-layer chromatography (TLC) for rapid assessment. For quantification, integrate area-normalization methods with internal standards. Purity thresholds (>95%) should align with pharmacopeial standards, as outlined in regulatory guidelines for analogous compounds .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound synthesis?

  • Methodological Answer : Apply quantum mechanical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. Use software like Gaussian or ORCA to simulate reaction mechanisms, focusing on steric hindrance in the cyclopentyl ring. Integrate machine learning to predict optimal solvent-catalyst combinations, following ICReDD’s framework for computational-experimental feedback loops .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition)?

  • Methodological Answer : Standardize assay conditions (e.g., buffer pH, ionic strength) across studies and validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization). Cross-reference results with structurally similar compounds to isolate structure-activity relationships. Address variability by applying multivariate statistical analysis, as proposed in theoretical-experimental alignment frameworks .

Q. How can Design of Experiments (DOE) minimize byproduct formation during the final coupling step?

  • Methodological Answer : Implement a fractional factorial design to test variables like catalyst loading, temperature, and stoichiometry. Use response surface methodology (RSM) to model interactions between factors. Prioritize factors with Pareto analysis, reducing experimental runs by 40–60%. This aligns with ICReDD’s data-driven approach to reaction optimization .

Q. What chromatographic methods ensure enantiomeric purity of the cyclopentylamine intermediate?

  • Methodological Answer : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IB) and isocratic elution using hexane:isopropanol mixtures. Validate enantiomeric excess (ee) via circular dichroism (CD) spectroscopy. For scale-up, transition to simulated moving bed (SMB) chromatography, leveraging methodologies from peptide synthesis .

Data Contradiction Analysis

  • Example : Conflicting solubility data in polar vs. nonpolar solvents may arise from polymorphic forms. Characterize crystalline forms using differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). Compare dissolution profiles under controlled conditions (e.g., USP apparatus) to reconcile discrepancies .

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